molecular formula C13H19ClFNO B1397689 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1220017-51-5

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B1397689
CAS No.: 1220017-51-5
M. Wt: 259.75 g/mol
InChI Key: GOIXGZHFYFVDSE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a 4-fluoro-benzyloxymethyl group, and it is often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then further reacted with a suitable protecting group to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors and enzymes, leading to its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom and the benzyloxymethyl group. Similar compounds include other piperidine derivatives and fluorinated organic molecules. These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIXGZHFYFVDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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